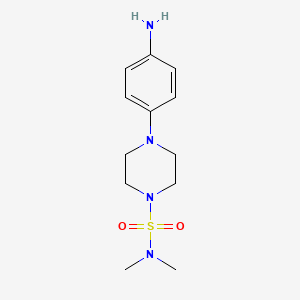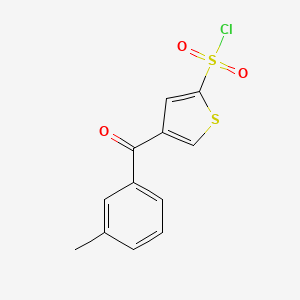
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing sulfur The compound is characterized by the presence of a 3-methylbenzoyl group and a sulfonyl chloride group attached to the thiophene ring
Métodos De Preparación
The synthesis of 4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the acylation of thiophene derivatives followed by sulfonylation. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Electrophilic Aromatic Substitution: The benzoyl group on the thiophene ring can influence the reactivity of the compound towards electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer and anti-inflammatory agents.
Materials Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Biological Research: The compound can be used to study the interactions of sulfonyl chloride groups with biological molecules, providing insights into enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is utilized in the formation of sulfonamide and sulfonate ester derivatives, which can interact with biological targets such as enzymes and receptors .
Comparación Con Compuestos Similares
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride can be compared with other thiophene derivatives such as:
Thiophene-2-sulfonyl chloride: Lacks the benzoyl group, making it less complex but still useful in similar reactions.
Thiophene-3-sulfonyl chloride: Similar to thiophene-2-sulfonyl chloride but with the sulfonyl chloride group at a different position on the thiophene ring.
4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride: Similar structure but with a different substitution pattern on the benzoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C12H9ClO3S2 |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
4-(3-methylbenzoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C12H9ClO3S2/c1-8-3-2-4-9(5-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3 |
Clave InChI |
BGRPHPRGUKKYAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C2=CSC(=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


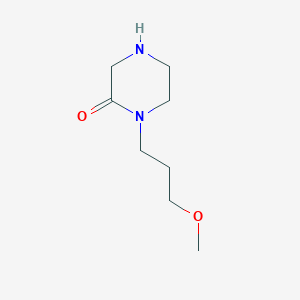
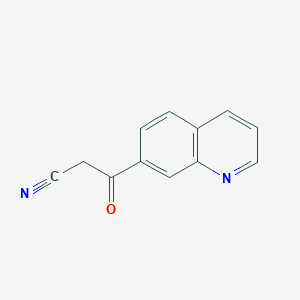
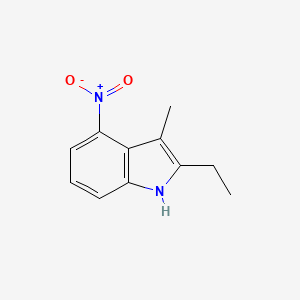
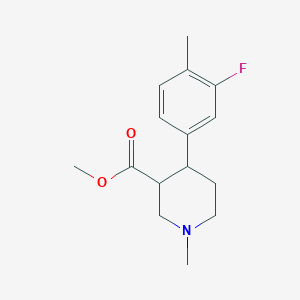
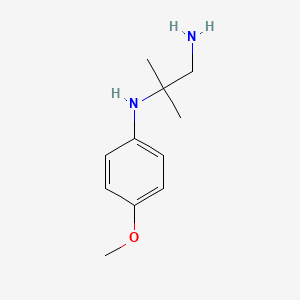
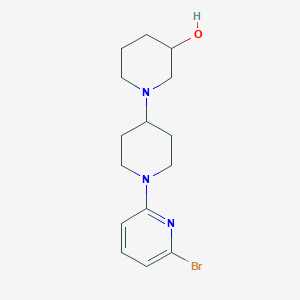
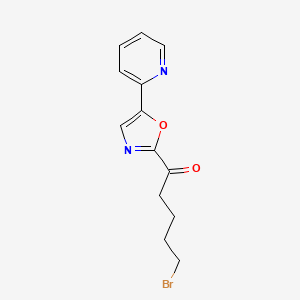
![3-Ethoxy-3-[4-[(3-nitrophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13882104.png)
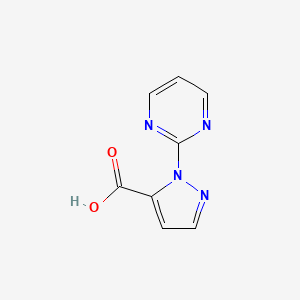

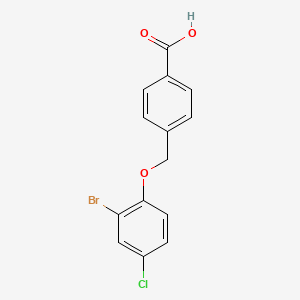
![[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13882123.png)
![Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate](/img/structure/B13882131.png)
